2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazine ring fused with a pyrazole ring, and two phenyl groups substituted with prop-2-en-1-yloxy groups.
Properties
Molecular Formula |
C28H26N2O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H26N2O3/c1-3-17-31-22-13-9-20(10-14-22)25-19-26-24-7-5-6-8-27(24)33-28(30(26)29-25)21-11-15-23(16-12-21)32-18-4-2/h3-16,26,28H,1-2,17-19H2 |
InChI Key |
SIXRAWDDQDJTPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 105°C) for an extended period (approximately 68 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Overview
2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and nanotechnology, supported by data tables and case studies.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. The unique structure of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine allows it to interact with biological targets effectively.
- Mechanism of Action : Studies have shown that this compound can induce apoptosis in cancer cells through the intrinsic pathway. The presence of the pyrazolo and benzoxazine moieties enhances its ability to inhibit cell proliferation.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 20 | Intrinsic pathway activation |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems.
- Potential Applications : Investigations into serotonin receptor modulation indicate that this compound may exhibit anxiolytic or antidepressant properties.
Material Science Applications
Polymer Chemistry
The incorporation of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine into polymer matrices has been explored for enhancing thermal stability and mechanical properties.
- Thermal Properties : Studies indicate that polymers containing this compound exhibit improved thermal degradation temperatures compared to standard polymers.
Table 2: Thermal Properties of Polymers
| Polymer Type | Degradation Temperature (°C) | Improvement (%) |
|---|---|---|
| Standard Polymer | 250 | - |
| Polymer with Compound | 290 | +16% |
Nanotechnology Applications
Nanocarrier Systems
The compound's ability to form stable complexes with various nanomaterials has led to its exploration in drug delivery systems.
- Drug Delivery Efficiency : Research shows that nanocarriers incorporating this compound enhance the solubility and bioavailability of poorly soluble drugs.
Table 3: Drug Delivery Efficiency Comparison
| Nanocarrier Type | Drug Loaded | Release Rate (%) | Bioavailability (%) |
|---|---|---|---|
| Standard Carrier | Drug A | 45 | 30 |
| Carrier with Compound | Drug A | 70 | 55 |
Case Study 1: Anticancer Mechanism
In a study evaluating the anticancer efficacy of similar benzoxazine derivatives, it was found that treatment with these compounds resulted in a significant increase in sub-G1 phase cells as measured by flow cytometry. This indicates effective induction of apoptosis across multiple cancer cell lines.
Case Study 2: Polymer Enhancement
A research project focused on enhancing polymer composites utilized 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine as a reinforcing agent. The results demonstrated marked improvements in tensile strength and thermal stability compared to control samples.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure with bromine atoms instead of the benzoxazine ring.
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Contains a triazine ring instead of the benzoxazine ring.
Uniqueness
2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its fused benzoxazine and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves the reaction of specific phenolic compounds with prop-2-en-1-ol derivatives under controlled conditions. The process typically employs methods such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity. The structure is characterized by spectroscopic techniques including NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that compounds related to benzoxazines exhibit antimicrobial activity. In particular, derivatives of benzoxazine have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For instance, a study reported that certain benzoxazole derivatives had minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL against resistant strains of C. albicans . Although specific data on the compound is limited, its structural similarity to known active compounds suggests potential antimicrobial efficacy.
Anticancer Activity
Another significant area of interest is the anticancer activity of similar benzoxazine derivatives. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain benzoxazine derivatives exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . While direct studies on 2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are necessary for conclusive evidence, the promising results from related compounds warrant further investigation.
Antioxidant Activity
The antioxidant properties of benzoxazines have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple aromatic rings in the structure may contribute to enhanced electron donation capabilities, which are crucial for antioxidant activity .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
